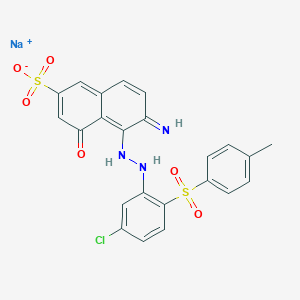
6-Amino-5-((5-chloro-2-((4-methylphenyl)sulfonyl)phenyl)azo)-4-hydroxy-2-naphthalenesulfonic acid monosodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-5-((5-chloro-2-((4-methylphenyl)sulfonyl)phenyl)azo)-4-hydroxy-2-naphthalenesulfonic acid monosodium salt is a synthetic compound that is commonly used in scientific research. This compound is also known as Acid Red 88 and is a water-soluble azo dye. It is commonly used as a pH indicator and as a dye in the textile industry. However, Acid Red 88 has also been found to have potential applications in scientific research due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Acid Red 88 is not well understood. However, it is believed that the compound interacts with proteins and other biomolecules in cells, leading to changes in their structure and function. This can result in a variety of biochemical and physiological effects.
Effets Biochimiques Et Physiologiques
Acid Red 88 has been found to have a variety of biochemical and physiological effects in scientific research. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. It has also been found to have antioxidant properties, which can help protect cells from oxidative stress. Acid Red 88 has also been shown to have anti-inflammatory effects, which can be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using Acid Red 88 in scientific research is its ability to act as a pH indicator. It is also relatively easy to synthesize and is readily available. However, there are some limitations to its use. Acid Red 88 has been found to be toxic to certain cell types at high concentrations, which can limit its use in certain experiments. Additionally, its mechanism of action is not well understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research involving Acid Red 88. One area of interest is its potential use as an anti-inflammatory agent. Further research is needed to determine the mechanisms underlying its anti-inflammatory effects and to evaluate its potential as a therapeutic agent. Another area of interest is its potential use as an antioxidant. Again, further research is needed to determine the mechanisms underlying its antioxidant effects and to evaluate its potential as a therapeutic agent. Finally, the development of new synthesis methods for Acid Red 88 may lead to the discovery of new compounds with unique properties and potential applications in scientific research.
Méthodes De Synthèse
The synthesis of Acid Red 88 involves the reaction of 2-naphthol with diazonium salt of 5-chloro-2-(4-methylphenylsulfonyl)aniline in the presence of sodium acetate. The resulting product is then treated with sodium hydroxide to form the monosodium salt of Acid Red 88. The synthesis process is relatively simple and can be performed in a laboratory setting.
Applications De Recherche Scientifique
Acid Red 88 has been found to have potential applications in scientific research. One of the main uses of this compound is as a pH indicator. It has a pH range between 3.2 and 4.4, which makes it useful for measuring the acidity of solutions in this range. Acid Red 88 has also been used as a dye in the textile industry due to its bright red color.
Propriétés
Numéro CAS |
12220-30-3 |
|---|---|
Nom du produit |
6-Amino-5-((5-chloro-2-((4-methylphenyl)sulfonyl)phenyl)azo)-4-hydroxy-2-naphthalenesulfonic acid monosodium salt |
Formule moléculaire |
C23H17ClN3NaO6S2 |
Poids moléculaire |
554 g/mol |
Nom IUPAC |
sodium;6-amino-5-[[5-chloro-2-(4-methylphenyl)sulfonylphenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C23H18ClN3O6S2.Na/c1-13-2-6-16(7-3-13)34(29,30)21-9-5-15(24)11-19(21)26-27-23-18(25)8-4-14-10-17(35(31,32)33)12-20(28)22(14)23;/h2-12,28H,25H2,1H3,(H,31,32,33);/q;+1/p-1 |
Clé InChI |
CRHRVPVEVGGOLU-UHFFFAOYSA-M |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)Cl)NNC3=C4C(=CC(=CC4=O)S(=O)(=O)[O-])C=CC3=N.[Na+] |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)Cl)N=NC3=C(C=CC4=CC(=CC(=C43)O)S(=O)(=O)[O-])N.[Na+] |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)Cl)NNC3=C4C(=CC(=CC4=O)S(=O)(=O)[O-])C=CC3=N.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



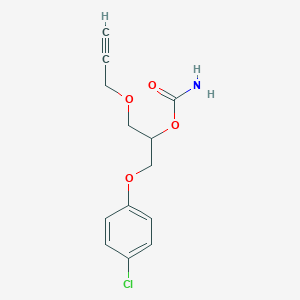
![2'-Chloro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B81708.png)
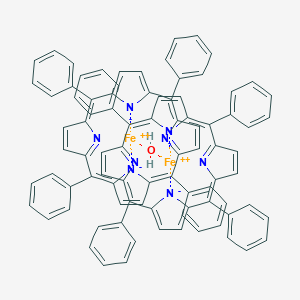
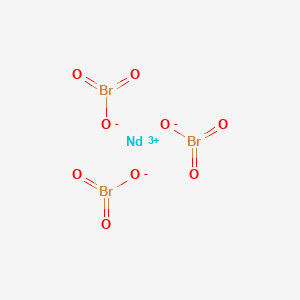
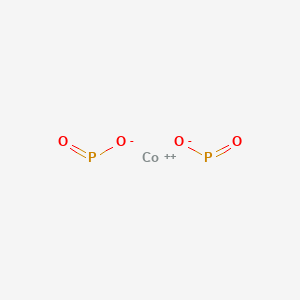
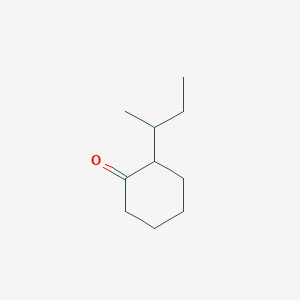
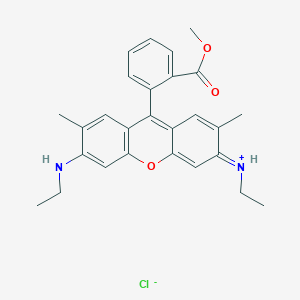
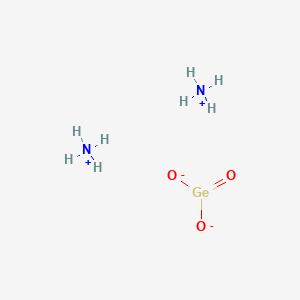
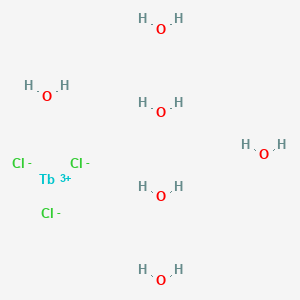
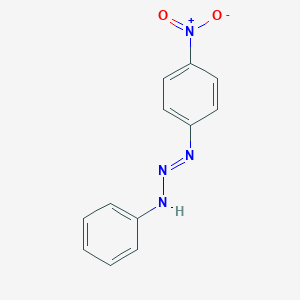
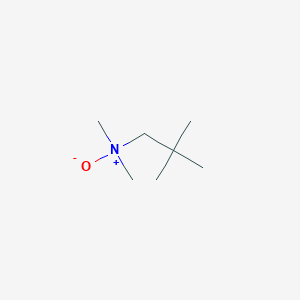
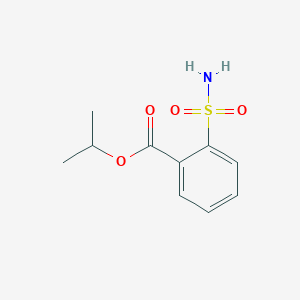

![7-Methylbenzo[b]thiophene](/img/structure/B81734.png)